Arginylmethionine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23N5O3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 |
InChI Key |
ROWCTNFEMKOIFQ-YUMQZZPRSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
sequence |
RM |
Origin of Product |
United States |
Biosynthesis and Metabolic Interrelationships of Arginyl Methionine Precursors
Pathways of L-Arginine Biosynthesis and Regulation
L-Arginine is classified as a semi-essential or conditionally essential amino acid in mammals, with its endogenous synthesis being highly dependent on the developmental stage and health status of the individual. nih.gov The primary pathway for de novo L-Arginine synthesis involves the intestinal-renal axis, where citrulline produced in the small intestine is transported to the kidneys for conversion to arginine. nih.gov Precursors for this synthesis include glutamine, glutamate (B1630785), and proline. nih.govnih.gov
While the urea (B33335) cycle in the liver is a central hub of arginine metabolism, it does not contribute to a net synthesis of arginine due to the high activity of the enzyme arginase, which hydrolyzes arginine to ornithine and urea. nih.gov Therefore, extrahepatic tissues, particularly the kidneys, are the primary sites for net L-Arginine production.
Ornithine and Urea Cycle Intermediates
The biosynthesis of L-Arginine is intrinsically linked to the urea cycle, a series of biochemical reactions that detoxify ammonia (B1221849) by converting it to urea. wikipedia.org Key intermediates in this cycle serve as precursors for arginine synthesis.
The cycle begins in the mitochondria with the formation of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase 1 (CPS1). nih.gov Ornithine, transported into the mitochondria, reacts with carbamoyl phosphate to form citrulline, a reaction mediated by ornithine transcarbamylase (OTC). wikipedia.orgnih.gov
Citrulline is then exported to the cytosol, where it undergoes a two-step conversion to arginine. First, argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate, an ATP-dependent reaction. wikipedia.org Subsequently, argininosuccinate lyase (ASL) cleaves argininosuccinate into L-Arginine and fumarate. wikipedia.orgnih.gov The fumarate produced can then enter the citric acid cycle. nih.gov The final step of the urea cycle involves the cleavage of arginine by arginase into urea and ornithine, with the latter being transported back into the mitochondria to continue the cycle. wikipedia.org
Enzymatic Regulation of Arginine Production
The regulation of L-Arginine biosynthesis is a complex process involving multiple enzymes and feedback mechanisms. Key regulatory enzymes in the intestinal synthesis of citrulline, the precursor for renal arginine production, include pyrroline-5-carboxylate (P5C) synthase and N-acetylglutamate (NAG) synthase. nih.gov
The activity of several enzymes in the pathway is subject to allosteric regulation. For instance, N-acetylglutamate is an essential allosteric activator of CPS1, the first enzyme of the urea cycle. nih.gov The concentration of L-Arginine itself can also regulate the expression of enzymes involved in its metabolism at both the transcriptional and translational levels. nih.gov
Furthermore, there is a significant interplay between the enzymes that utilize arginine as a substrate. Arginases and nitric oxide synthases (NOS) compete for the same substrate, L-Arginine. nih.govbenthamopenarchives.com The relative activities of these enzymes can therefore influence the availability of arginine for protein synthesis, nitric oxide production, and other metabolic fates.
Pathways of L-Methionine Biosynthesis and Regulation
L-Methionine is an essential amino acid for humans and other animals, meaning it cannot be synthesized de novo and must be obtained from the diet. wikipedia.orgcreative-proteomics.com In plants and microorganisms, methionine biosynthesis is part of the aspartate family of amino acids, which also includes threonine and lysine (B10760008). wikipedia.org The backbone of methionine is derived from aspartic acid, with the sulfur atom originating from cysteine, methanethiol, or hydrogen sulfide. wikipedia.org
In mammals, the metabolism of methionine is centered around two interconnected pathways: the transmethylation and transsulfuration pathways. pnas.org These pathways are crucial for a variety of cellular functions, including protein synthesis and the production of other important sulfur-containing compounds. slideshare.net
Transmethylation and Transsulfuration Pathways
The transmethylation pathway, also known as the methionine cycle, begins with the activation of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). creative-proteomics.comyoutube.com SAM is a universal methyl donor, participating in numerous methylation reactions essential for the synthesis of compounds like creatine (B1669601), phospholipids, and epinephrine, as well as for DNA and RNA methylation. pnas.orgcreative-proteomics.com
After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). wikipedia.org SAH is then hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase. youtube.com Homocysteine stands at a critical metabolic branch point. It can be remethylated back to methionine, a reaction catalyzed by methionine synthase which requires vitamin B12 as a cofactor, thus completing the methionine cycle. creative-proteomics.comyoutube.com
Alternatively, homocysteine can enter the transsulfuration pathway. creative-proteomics.com In this pathway, homocysteine condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). pnas.orgcreative-proteomics.com Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia. creative-proteomics.com This pathway is a major route for cysteine biosynthesis in mammals.
Methionine Salvage Pathway
The methionine salvage pathway, also known as the Yang Cycle, is a crucial metabolic route for regenerating methionine from 5'-methylthioadenosine (MTA). nih.govnormalesup.org MTA is a byproduct of polyamine synthesis and other reactions involving SAM. nih.govresearchgate.net This pathway is present in a wide range of organisms, from bacteria to humans. nih.govnormalesup.org
The salvage pathway involves a series of enzymatic steps that convert MTA back to methionine, thereby conserving the sulfur and methyl groups which are metabolically expensive to synthesize. normalesup.orgnih.gov This recycling is vital for sustaining the cellular pools of methionine required for protein synthesis and other essential metabolic processes. normalesup.org
Enzymatic Systems Involved in Dipeptide Formation and Cleavage
The formation of a dipeptide like Arginyl-Methionine involves the creation of a peptide bond between the carboxyl group of arginine and the amino group of methionine. This reaction is a type of nucleophilic addition-elimination. youtube.com In biological systems, peptide bond formation is primarily carried out by ribosomes during protein synthesis.
The cleavage of peptide bonds, known as hydrolysis, can occur through non-specific or specific mechanisms. khanacademy.org Non-specific cleavage can be achieved through methods like acid hydrolysis with heat, which breaks down a polypeptide into its constituent amino acids. youtube.com
Specific cleavage of peptide bonds is mediated by proteolytic enzymes, or proteases. youtube.comyoutube.com These enzymes exhibit specificity for the peptide bonds they cleave, often recognizing particular amino acid residues adjacent to the cleavage site. For example, the digestive enzyme trypsin specifically cleaves peptide bonds on the carboxyl side of basic amino acids such as arginine and lysine. youtube.comlibretexts.org Therefore, an enzyme with trypsin-like specificity could potentially cleave the peptide bond in Arginyl-Methionine after the arginine residue. The enzymatic systems responsible for the synthesis and degradation of specific dipeptides outside of ribosomal protein synthesis and general proteolysis are more specialized and less broadly characterized.
Table 1: Key Enzymes in L-Arginine Biosynthesis and the Urea Cycle
| Enzyme | Abbreviation | Function |
|---|---|---|
| Carbamoyl Phosphate Synthetase 1 | CPS1 | Catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate. nih.gov |
| Ornithine Transcarbamylase | OTC | Combines ornithine and carbamoyl phosphate to form citrulline. wikipedia.orgnih.gov |
| Argininosuccinate Synthetase | ASS | Catalyzes the condensation of citrulline and aspartate to form argininosuccinate. wikipedia.org |
| Argininosuccinate Lyase | ASL | Cleaves argininosuccinate to produce L-Arginine and fumarate. wikipedia.orgnih.gov |
| Arginase | Hydrolyzes L-Arginine to form urea and ornithine. wikipedia.org |
Table 2: Key Enzymes in L-Methionine Metabolism
| Enzyme | Abbreviation | Pathway | Function |
|---|---|---|---|
| Methionine Adenosyltransferase | MAT | Transmethylation | Activates methionine to S-adenosylmethionine (SAM). creative-proteomics.comyoutube.com |
| S-Adenosylhomocysteine Hydrolase | SAHH | Transmethylation | Hydrolyzes S-adenosylhomocysteine (SAH) to homocysteine and adenosine. youtube.com |
| Methionine Synthase | MS | Transmethylation | Remethylates homocysteine to methionine. creative-proteomics.comyoutube.com |
| Cystathionine β-Synthase | CBS | Transsulfuration | Catalyzes the condensation of homocysteine and serine to form cystathionine. pnas.orgcreative-proteomics.com |
| Cystathionine γ-Lyase | CGL | Transsulfuration | Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. creative-proteomics.com |
Peptide Bond Formation Mechanisms
The covalent bond that links arginine and methionine to form the dipeptide Arginyl-Methionine is known as a peptide bond. This bond is a type of amide linkage formed between the carboxyl group of one amino acid and the amino group of another.
Biological Synthesis (Ribosomal): In living organisms, peptide bond formation occurs within the ribosome during protein synthesis. nih.gov The ribosome's active site, the peptidyl transferase center (PTC), is composed of ribosomal RNA (rRNA), making it a ribozyme. nih.govnih.gov The process involves the nucleophilic attack of the α-amino group of an incoming aminoacyl-tRNA (carrying methionine, in this case) on the carbonyl carbon of the peptidyl-tRNA (carrying arginine). nih.gov This reaction is catalyzed by the ribosome, which significantly accelerates the rate of peptide bond formation by positioning the substrates optimally, thereby reducing the entropic penalty of the reaction. acs.org The mechanism involves a proton shuttle, often utilizing the 2'-hydroxyl group of the P-site tRNA, to facilitate the transfer and stabilize the tetrahedral intermediate formed during the reaction. nih.govpnas.orgoup.com
Chemical Synthesis: The laboratory synthesis of a dipeptide like Arginyl-Methionine requires a more controlled, stepwise approach to prevent unwanted side reactions and the formation of a mixture of products. masterorganicchemistry.com This is achieved through the use of protecting groups. nih.govcreative-peptides.com
The general steps for chemical peptide synthesis are:
Protection: The amino group of arginine and the carboxyl group of methionine are temporarily blocked with protecting groups. libretexts.org Common amino-protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), while carboxyl groups are often protected as esters. masterorganicchemistry.comcreative-peptides.com
Activation: The free carboxyl group of the protected arginine is activated to make it more electrophilic. A common activating agent is N,N'-Dicyclohexylcarbodiimide (DCC). creative-peptides.comthieme-connect.comwikipedia.orglibretexts.org DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. creative-peptides.comthieme-connect.com
Coupling: The activated arginine is mixed with the protected methionine. The free amino group of methionine attacks the activated carbonyl carbon of arginine, forming the peptide bond and releasing dicyclohexylurea (DCU) as a byproduct. creative-peptides.combachem.com
Deprotection: The protecting groups are removed from the newly formed dipeptide to yield Arginyl-Methionine. libretexts.org The conditions for deprotection are chosen to be orthogonal, meaning they remove one type of protecting group without affecting the other or the newly formed peptide bond. creative-peptides.com
| Feature | Biological Synthesis (Ribosomal) | Chemical Synthesis |
|---|---|---|
| Catalyst | Ribosome (rRNA) | Chemical coupling agents (e.g., DCC) |
| Key Process | Enzymatic catalysis, substrate positioning | Use of protecting groups and activation |
| Reaction Intermediate | Tetrahedral intermediate | O-acylisourea intermediate (with DCC) |
| Environment | Aqueous, cellular | Organic solvents, anhydrous conditions |
Peptidases and Dipeptidases Specificity Towards Arginyl-Methionine and Analoguespnas.org
Peptidases, also known as proteases, are enzymes that hydrolyze peptide bonds. Their specificity is determined by the amino acid residues adjacent to the scissile bond.
Endopeptidases: These enzymes cleave within a peptide chain. A well-known example is trypsin , which exhibits high specificity for cleaving peptide bonds on the C-terminal side of basic amino acids, namely arginine and lysine. nih.govletstalkacademy.comsemanticscholar.org Therefore, in a larger polypeptide chain, trypsin would cleave the bond immediately following an arginine residue. However, the cleavage of an Arg-Pro bond is often restricted. nih.gov For the dipeptide Arginyl-Methionine itself, trypsin would not act, as there is no peptide bond C-terminal to the arginine residue for it to cleave within a larger chain context.
Exopeptidases: These enzymes cleave at the ends of a peptide chain.
Carboxypeptidases remove amino acids from the C-terminus. Carboxypeptidase B is highly specific for cleaving basic amino acids, particularly arginine and lysine, from the C-terminus of a peptide. taylorandfrancis.comwikipedia.orgworthington-biochem.comnih.govacs.org If Arginyl-Methionine were the C-terminal part of a larger peptide (e.g., X-Arg-Met), Carboxypeptidase B would not cleave the Arg-Met bond but would cleave a C-terminal arginine if it were present (e.g., X-Met-Arg).
Aminopeptidases remove amino acids from the N-terminus. Methionine aminopeptidases (MAPs) are enzymes that specifically cleave the initiator methionine from newly synthesized proteins. nih.govnih.govacs.org The efficiency of MAPs is highly dependent on the identity of the second amino acid (the P1' residue). nih.govnih.gov Cleavage is generally favored when the P1' residue has a small side chain, such as glycine (B1666218), alanine, or serine. nih.govsemanticscholar.org If a protein started with Met-Arg-, the MAP might cleave the methionine, but this is not directly relevant to the cleavage of the dipeptide Arginyl-Methionine itself, which has arginine at the N-terminus. Some studies have also explored the substrate specificity of MAPs with unnatural methionine analogues. biorxiv.org
The specificity of various peptidases suggests that the Arg-Met bond is susceptible to cleavage by enzymes that recognize either arginine or methionine, depending on the dipeptide's position within a larger polypeptide chain and the type of peptidase.
| Peptidase | Type | Specificity | Action Relative to Arginyl-Methionine |
|---|---|---|---|
| Trypsin | Endopeptidase | Cleaves C-terminal to Arg and Lys residues. letstalkacademy.comexpasy.org | Would cleave after Arg in a longer peptide (e.g., ...X-Arg-|-Met-Y...). |
| Carboxypeptidase B | Exopeptidase | Cleaves C-terminal Arg and Lys residues. taylorandfrancis.comwikipedia.org | No action on Arg-Met itself. Would cleave Arg if it were the C-terminal residue. |
| Methionine Aminopeptidase (MAP) | Exopeptidase | Cleaves N-terminal Met, efficiency depends on the adjacent residue. nih.gov | No action on Arg-Met. Would act on a Met-Arg peptide. |
Molecular Mechanisms and Biological Roles of Arginyl Methionine and Its Constituents
Interplay with S-Adenosylmethionine (SAM) Metabolism
The metabolism of methionine is intrinsically linked to the synthesis and utilization of S-Adenosylmethionine (SAM), a universal methyl donor. The availability of both arginine and methionine can influence the SAM cycle, impacting numerous cellular functions.
SAM as a Universal Methyl Donor in Cellular Processes
S-Adenosylmethionine (SAM) is a fundamental molecule in cellular metabolism, acting as the principal donor of methyl groups for a vast range of biochemical reactions. creative-proteomics.comphysiology.org Synthesized from methionine and adenosine (B11128) triphosphate (ATP), SAM is crucial for the methylation of various substrates, including DNA, RNA, proteins, and lipids. creative-proteomics.comnih.gov This process of methylation is vital for the epigenetic regulation of gene expression, as the addition of methyl groups to DNA and histone proteins can alter chromatin structure and control gene transcription. physiology.org
SAM's role extends to the synthesis of other critical molecules and detoxification processes. physiology.org The versatility of SAM in these diverse methylation reactions underscores its importance in maintaining cellular homeostasis. creative-proteomics.commdpi.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferases. creative-proteomics.comphysiology.org The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. physiology.org
Regulation of SAM Cycle by Arginine and Methionine Availability
The availability of methionine, as the direct precursor, is a primary determinant of cellular SAM levels. pnas.org Fluctuations in methionine intake directly impact the synthesis of SAM, and consequently, the cell's capacity for methylation. pnas.orgnih.gov When methionine levels are low, the cell activates response programs to remodel metabolic pathways and preserve SAM. mdpi.com
Arginine metabolism also intersects with the SAM cycle. Arginine methylation, a post-translational modification catalyzed by protein arginine methyltransferases (PRMTs), utilizes SAM as the methyl donor. pnas.org Furthermore, the synthesis of creatine (B1669601) from arginine and glycine (B1666218) is a significant consumer of SAM. plos.org Therefore, the availability of arginine can influence the demand for SAM, indirectly affecting the SAM cycle. Depriving cells of both methionine and arginine can abolish the typical cellular response to methionine deprivation, highlighting the interconnectedness of their metabolic pathways. plos.org
Modulation of Polyamine Biosynthesis and Function
Both arginine and methionine are precursors for the synthesis of polyamines, which are small, positively charged molecules essential for cell growth, differentiation, and apoptosis. nih.gov
Arginine Decarboxylase (ADC) Pathway and Agmatine (B1664431) Production
Arginine can be decarboxylated by the enzyme arginine decarboxylase (ADC) to produce agmatine. mdpi.comnih.govresearchgate.net Agmatine serves as a precursor for the synthesis of polyamines such as putrescine, spermidine (B129725), and spermine (B22157). researchgate.netoup.com While the primary pathway for polyamine synthesis in mammals is considered to be through the action of ornithine decarboxylase (ODC), the ADC pathway represents an alternative route. oup.comfrontiersin.org This alternative pathway, converting arginine to agmatine and then to putrescine, is well-established in lower organisms and has been identified in mammalian tissues as well. oup.com The presence of the ADC/AGMAT (agmatinase) pathway is functionally important, potentially acting as a rescue pathway when the conventional ODC pathway is compromised. oup.com
Contribution of Methionine-Derived S-Adenosylmethioninamine to Spermidine and Spermine Synthesis
Methionine plays a critical role in the synthesis of the higher polyamines, spermidine and spermine. This occurs through the decarboxylation of S-adenosylmethionine (SAM) to form S-adenosylmethioninamine (dcSAM). nih.govebi.ac.uk This molecule then serves as the aminopropyl group donor for the conversion of putrescine to spermidine, a reaction catalyzed by spermidine synthase. nih.govwikipedia.orghmdb.ca Subsequently, spermine synthase utilizes another molecule of dcSAM to convert spermidine into spermine. nih.govwikipedia.orghmdb.ca Therefore, the availability of methionine directly impacts the production of the aminopropyl donor necessary for the synthesis of these essential polyamines. ebi.ac.uk
Involvement in Nitric Oxide (NO) Synthesis and Signaling
Arginine is the sole substrate for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a multitude of physiological and pathological processes. nih.govmdpi.comembopress.org
The synthesis of NO from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). mdpi.comfrontiersin.org This reaction produces NO and citrulline. embopress.orgfrontiersin.org NO plays a crucial role as a vasodilator in smooth muscle cells and as a neurotransmitter. embopress.org Physiological levels of NO stimulate glucose uptake and the oxidation of glucose and fatty acids in various tissues, while also inhibiting the synthesis of glucose, glycogen, and fat. nih.gov
Interestingly, the availability of arginine is not the only factor influencing NO production. Exogenous arginine can also act as an agonist for membrane receptors, activating a signal transduction cascade that leads to the activation of endothelial NOS (eNOS) and subsequent NO production. pnas.org This suggests a dual role for arginine in NO synthesis: as a direct substrate and as a signaling molecule. pnas.org The metabolism of arginine is a complex hub, with its downstream products including not only NO but also urea (B33335), ornithine, creatine, agmatine, and polyamines, highlighting its central role in cellular metabolism. frontiersin.org
Arginine as a Substrate for Nitric Oxide Synthases (NOS)
Arginine, a semi-essential amino acid, serves as the fundamental substrate for the family of enzymes known as nitric oxide synthases (NOS). researchgate.netmdpi.com These enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes. mdpi.comdroracle.ai The synthesis of NO from L-arginine is a complex enzymatic reaction that involves the oxidation of a guanidino nitrogen atom of L-arginine. ebi.ac.uk This process consumes molecular oxygen and requires the co-substrate NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov
There are three primary isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). oup.comphysiology.org While all isoforms utilize L-arginine as their substrate, they differ in their expression patterns, regulation, and the amount of NO they produce, which in turn dictates their specific physiological and pathophysiological roles. nih.govoup.com For instance, eNOS is constitutively expressed in endothelial cells and is crucial for maintaining vascular tone. mdpi.comwikipedia.org
Regulatory Aspects of NO Production in Cellular Contexts
The production of nitric oxide is a tightly regulated process influenced by a variety of factors at the cellular level. The availability of the substrate L-arginine and essential cofactors like BH4 is a primary determinant of NOS activity. physiology.org Inadequate levels of L-arginine or BH4 can lead to a phenomenon known as "eNOS uncoupling," where the enzyme produces superoxide (B77818) anions (O2•−) instead of NO. nih.gov
The activity of NOS isoforms is also modulated by their subcellular localization and interactions with other proteins. physiology.orgphysiology.org For example, eNOS is found in the caveolae of the plasma membrane and the Golgi apparatus, and its activity is influenced by interactions with proteins like caveolin and heat shock protein 90 (Hsp90). wikipedia.orgphysiology.org
Calcium levels within the cell play a significant role in regulating the constitutive NOS isoforms, nNOS and eNOS. physiology.org An increase in intracellular calcium, often triggered by agonists or mechanical forces like fluid shear stress, leads to the binding of calmodulin (CaM) to the enzyme, which is a critical step for its activation. physiology.org However, calcium binding alone is not sufficient; phosphorylation and dephosphorylation events at specific amino acid residues are also crucial for modulating enzyme activity. physiology.org For instance, phosphorylation of serine residue 1177 in the reductase domain of eNOS enhances its activity, while phosphorylation of threonine residue 495 within the CaM-binding domain can inhibit it. physiology.org
Furthermore, the expression of NOS genes is subject to transcriptional and post-transcriptional regulation. physiology.orgphysiology.org Cytokines and other signaling molecules can induce the expression of iNOS, leading to the production of large amounts of NO, particularly in immune responses. wikipedia.org Nitric oxide itself can act as a feedback regulator of its own synthesis through a process called S-nitrosation, which can reversibly inhibit eNOS activity. wikipedia.org The concentration of NO is also a critical factor; low levels generally have protective effects, while high concentrations, often produced by iNOS, can contribute to oxidative stress by forming reactive nitrogen species like peroxynitrite (ONOO−). nih.govmdpi.com
Role in Protein Post-Translational Modifications
The constituent amino acids of Arginyl-Methionine, arginine and methionine, are central to significant post-translational modifications that regulate protein function. Arginine residues in proteins are targets for methylation, a process catalyzed by Protein Arginine Methyltransferases (PRMTs). frontiersin.orgfrontiersin.org Methionine, in the form of S-adenosylmethionine (SAM), serves as the essential methyl group donor for these and other methylation reactions. elsevier.es
Protein Arginine Methylation (PRMT) Dynamics
Protein arginine methylation is a widespread post-translational modification in eukaryotes that plays a crucial role in regulating numerous cellular processes, including gene expression, RNA processing, signal transduction, and DNA damage repair. frontiersin.orgijbs.com This modification is carried out by a family of enzymes called Protein Arginine Methyltransferases (PRMTs). frontiersin.org In mammals, there are nine known PRMTs that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. frontiersin.org
There are three main types of arginine methylation: monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). frontiersin.org The dynamics of arginine methylation are complex, with different PRMTs exhibiting distinct substrate specificities and producing different types of methylated arginine. frontiersin.org For example, PRMT1 is responsible for the majority of ADMA formation in the cell, while PRMT5 is the primary enzyme for SDMA synthesis. frontiersin.org The subcellular localization of PRMTs is also diverse, contributing to their specific functions. biologists.com
Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are isomers formed through the post-translational methylation of arginine residues within proteins by PRMTs. nih.gov Following protein degradation, these modified amino acids are released into the cytoplasm. researchgate.netulpgc.es
The formation of ADMA and SDMA is catalyzed by two different types of PRMTs. nih.gov
Type I PRMTs , which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, catalyze the formation of monomethylarginine and subsequently add a second methyl group to the same nitrogen atom of the guanidino group, resulting in ADMA. nih.gov
Type II PRMTs , such as PRMT5 and PRMT9, also form monomethylarginine but then add the second methyl group to the other terminal nitrogen atom, leading to the formation of SDMA. nih.gov
ADMA is a well-known endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS), thereby playing a significant role in regulating nitric oxide production. ulpgc.esmdpi.com Elevated levels of ADMA can lead to endothelial dysfunction. mdpi.com SDMA, on the other hand, is a less potent inhibitor of NOS. d-nb.info
The methylation of arginine residues can significantly alter the biophysical properties of a protein, which in turn affects its interactions with other molecules and its location within the cell. ijbs.com Although methylation does not change the positive charge of the arginine residue at physiological pH, it increases its bulkiness and hydrophobicity while reducing its ability to form hydrogen bonds. ijbs.comnih.gov These changes can either enhance or inhibit protein-protein interactions. oup.com
Arginine methylation has been shown to modulate the interaction of proteins with other proteins, DNA, and RNA. oup.com For instance, the methylation of RNA-binding proteins can influence the formation of ribonucleoprotein complexes and the processing of mRNA. oup.com In some cases, methylation can disrupt interactions, while in others, the methylated arginine can be specifically recognized by other proteins containing domains such as the Tudor domain, which binds to symmetrically dimethylated arginines. nih.gov
The subcellular localization of proteins can also be controlled by arginine methylation. biologists.comnih.gov For example, the methylation of certain RNA-binding proteins, like hnRNP A2, is important for their nuclear import. nih.gov Conversely, the methylation status of other proteins can influence their export from the nucleus. nih.gov The dynamic nature of PRMT localization itself suggests a complex regulatory network where the enzymes and their substrates can move between cellular compartments, affecting a wide range of cellular processes. biologists.com
Contribution of Methionine to Methylation Capacity
Methionine is an essential amino acid that plays a pivotal role in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM or AdoMet). elsevier.es This conversion is catalyzed by the enzyme methionine adenosyltransferase (MAT). elsevier.es SAM is the principal methyl donor for a vast number of transmethylation reactions in the cell, including the methylation of DNA, RNA, lipids, and proteins, such as the arginine methylation discussed previously. elsevier.esphysiology.org
The liver is the primary site of methionine metabolism and SAM synthesis, accounting for about 85% of all transmethylation reactions in the body. physiology.org The availability of methionine directly influences the intracellular concentration of SAM. researchgate.net The ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), is often referred to as the "methylation index" or "methylation capacity" of the cell. researchgate.netnih.gov SAH is a potent inhibitor of most methyltransferase enzymes, so its accumulation can significantly reduce methylation reactions. physiology.orgnih.gov
Therefore, a sufficient supply of methionine is crucial for maintaining an adequate SAM/SAH ratio and ensuring the proper functioning of all methylation-dependent pathways. nih.gov Fluctuations in dietary methionine can alter the levels of SAM and SAH, thereby impacting the methylation status of various molecules and influencing gene expression and other cellular processes. researchgate.net In essence, methionine provides the raw material that fuels the entire cellular methylation machinery. elsevier.es
Regulation of Cellular Signaling Pathways
Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway Modulation
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. mit.edumit.edu Both arginine and methionine, the constituent amino acids of the dipeptide Arginyl-Methionine, are known to modulate mTOR signaling.
Arginine's Role: Arginine is a critical activator of the mTORC1 complex. mdpi.com It can activate mTOR through at least three distinct mechanisms. One way is by disrupting the interaction between the Tuberous Sclerosis Complex (TSC) and mTORC1, which leads to mTOR activation. mdpi.com Another mechanism involves arginine's interaction with SLC38A9 and v-ATPase in the lysosome, which activates Rag GTPases necessary for recruiting mTORC1 to the lysosomal surface. mdpi.com Research has identified a specific cellular sensor for arginine called CASTOR1. mit.edunih.gov When arginine levels are low, CASTOR1 binds to and inhibits GATOR2, a positive regulator of the mTORC1 pathway. mit.edunih.gov As arginine levels increase, it binds directly to CASTOR1, causing it to release GATOR2 and thereby activating mTORC1 signaling. mit.edunih.gov This activation promotes protein, lipid, and nucleotide synthesis. mdpi.com
Methionine's Role: Methionine also activates the mTORC1 pathway, primarily through its metabolite S-adenosylmethionine (SAM). frontiersin.org A protein called SAMTOR has been identified as a sensor for SAM. mit.edufrontiersin.org When SAM levels are high, indicating sufficient methionine, this information is relayed to activate mTORC1. frontiersin.org Another proposed mechanism involves the methylation of Phosphatase 2A (PP2A) in response to intracellular SAM levels, which in turn activates the mTORC1 signaling pathway. frontiersin.org Some studies suggest that the taste receptor T1R1/T1R3 can also act as a sensor for methionine and other amino acids, activating mTORC1 through a cascade involving phospholipase C and intracellular calcium. frontiersin.orgnih.gov
The combined influence of arginine and methionine suggests that the dipeptide Arginyl-Methionine could have a significant impact on mTOR signaling, integrating inputs from both amino acid sensing pathways to regulate cellular growth and metabolic processes.
Crosstalk with Creatine Biosynthesis and its Metabolic Consequences
The biosynthesis of creatine is intrinsically linked to the metabolism of both arginine and methionine. wikipedia.orgembopress.org This process represents a significant metabolic intersection with far-reaching consequences for cellular energy homeostasis and signaling.
The Synthetic Pathway: Creatine synthesis is a two-step process that begins with the transfer of a guanidino group from arginine to glycine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). mun.caresearchgate.net This reaction produces guanidinoacetate (GAA) and ornithine. researchgate.net In the second step, GAA is methylated to form creatine, a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT). wikipedia.orgmun.ca This methylation step requires S-adenosylmethionine (SAM), a derivative of methionine, as the methyl group donor. wikipedia.orgjhse.es
Metabolic Interdependence: The synthesis of creatine consumes a significant portion of the body's arginine, estimated to be around 20-30% of the daily intake or production. embopress.orgnih.govahajournals.org This highlights the substantial demand that creatine production places on arginine availability. Similarly, the requirement for SAM in the final step of creatine synthesis creates a direct link to methionine metabolism. plos.orgnih.govsemanticscholar.org Inadequate dietary intake of arginine and methionine has been shown to limit the biosynthesis of both GAA and creatine. mun.ca
Regulatory Feedback and Consequences: Creatine itself acts as a negative regulator of its own synthesis, primarily by inhibiting the AGAT enzyme. nih.gov This feedback mechanism helps to maintain stable creatine levels. The interplay between arginine, methionine, and creatine has important metabolic consequences. For instance, in situations of methionine deprivation, the ongoing consumption of SAM for creatine biosynthesis can help to deplete intracellular SAM levels, leading to changes in histone methylation and gene expression. plos.orgnih.govsemanticscholar.org This crosstalk reveals a dependency of the cellular response to methionine deprivation on an intact creatine biosynthesis pathway, requiring both arginine and glycine. plos.orgnih.govsemanticscholar.org The simultaneous deprivation of both methionine and a source for creatine synthesis (arginine or glycine) can abolish these specific cellular responses. plos.orgnih.govsemanticscholar.org
Functional Significance in Cellular Processes
Metabolic Reprogramming in Cellular Models
Metabolic reprogramming is a hallmark of various cellular states, including cancer, where cells alter their metabolic pathways to support rapid proliferation and survival. pnas.orgamegroups.org Both arginine and methionine are key players in this process.
Arginine's Role: Arginine plays a crucial role in several anabolic pathways. By activating the mTOR/S6K pathway, arginine promotes the synthesis of pyrimidines, which are essential for DNA and RNA production. mdpi.com It also enhances the transcription of genes involved in both purine (B94841) and pyrimidine (B1678525) synthesis. mdpi.com Conversely, arginine deprivation can suppress the mTOR and PI3K/Akt pathways, leading to reduced cell growth. mdpi.com
Methionine's Role: Cancer cells often exhibit a heightened dependence on methionine, a phenomenon known as "methionine dependency" or the "Hoffmann effect". mdpi.com This increased demand is linked to the role of methionine's primary metabolite, S-adenosyl-methionine (SAM), in methylation reactions that are critical for DNA, RNA, histones, and other proteins. mdpi.com Targeting methionine metabolism, either through dietary restriction or pharmacological inhibition, has shown anti-tumor effects in various cancer models. amegroups.orgresearchgate.net Methionine restriction can inhibit one-carbon metabolism and nucleotide synthesis, and reduce cellular redox stress. amegroups.org The enzyme methionine adenosyltransferase 2A (MAT2A), which synthesizes SAM, is often overexpressed in cancer cells and supports tumor growth by driving transcriptional and metabolic reprogramming. researchgate.net
The dipeptide Arginyl-Methionine, by providing both of these crucial amino acids, could significantly influence the metabolic landscape of cells, potentially impacting processes like cell proliferation and adaptation to different metabolic states.
Antioxidant Mechanisms and Redox Homeostasis
Both arginine and methionine contribute to cellular antioxidant defense systems and the maintenance of redox homeostasis, which is the balance between reactive oxygen species (ROS) and antioxidants.
Arginine's Antioxidant Properties: L-arginine has been shown to enhance antioxidant responses. consensus.app It can increase the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. consensus.app Arginine also activates the Nrf2 pathway, a key regulator of antioxidant gene expression, leading to the upregulation of various antioxidant enzymes. consensus.app Furthermore, arginine can directly scavenge hydroxyl radicals and its supplementation has been shown to reduce oxidative stress in various models. cardiff.ac.ukphysiology.orgoup.com In some contexts, arginine's antioxidant effects are mediated through the L-arginine/nitric oxide (NO) pathway. physiology.org
Methionine's Role in Redox Balance: Methionine is a sulfur-containing amino acid that plays a critical role in redox homeostasis. tandfonline.comtandfonline.com It is a precursor for the synthesis of cysteine, which is a component of the antioxidant glutathione. scielo.brmdpi.com The methionine cycle is also linked to the transsulfuration pathway, which contributes to cysteine and glutathione production. nih.gov Methionine itself and its derivatives can be oxidized, and the cell has mechanisms like the Methionine-Centered Redox-Cycle (MCRC) to reduce oxidized methionine, thereby repairing damaged proteins and protecting against oxidative stress. ashpublications.org However, the effect of methionine on oxidative stress can be complex, with some studies showing that methionine restriction can reduce oxidative stress. tandfonline.comexlibrisgroup.com
The combination of arginine and methionine in a single molecule suggests that Arginyl-Methionine could have a multifaceted role in modulating cellular redox status, contributing to both the enzymatic and non-enzymatic antioxidant defense systems.
Immunomodulatory Effects and Cell-Mediated Immunity
Arginine and methionine are both recognized for their significant roles in modulating the immune system, particularly cell-mediated immunity.
Arginine's Immunomodulatory Functions: L-arginine is well-documented for its immunomodulatory properties. mdpi.comnih.gov It is crucial for the proliferation and function of T-lymphocytes, a key component of the adaptive immune response. nih.govpatsnap.com Arginine supplementation has been shown to enhance T-cell activation, cytotoxic T-lymphocyte development, and the activity of natural killer (NK) cells. nih.gov It can also modulate the differentiation of T-cells into different subtypes, such as pro-inflammatory Th1 and Th17 cells or regulatory T-cells, often through the mTOR signaling pathway. mdpi.com The metabolism of arginine into nitric oxide (NO) and polyamines also has profound effects on immune cell function. frontiersin.orgnih.gov
Methionine's Impact on Immunity: Methionine metabolism is also vital for a proper immune response. The methionine cycle is activated in T-cells upon antigen recognition to support their proliferation and differentiation. frontiersin.orgnih.gov Methionine can promote the proliferation of T-lymphocytes in the thymus and spleen. scirp.org Its availability influences histone methylation in T-cells, which can regulate their function and differentiation. mdpi.comnih.gov Methionine deficiency can impair T-lymphocyte proliferation and affect the relative percentages of different T-cell subsets. scirp.org Furthermore, as a precursor to glutathione, methionine contributes to protecting immune cells from oxidative damage. scirp.org
Given the critical and distinct roles of both arginine and methionine in immune function, the dipeptide Arginyl-Methionine could potentially act as a significant modulator of cell-mediated immunity by providing essential substrates for T-cell activation, proliferation, and effector functions.
Methodological Approaches for Arginyl Methionine Research
Chemical Synthesis of Arginyl-Methionine and Analogues
The chemical synthesis of Arginyl-Methionine provides the necessary material for in-depth research. The two principal strategies, Solid-Phase Peptide Synthesis and solution-phase synthesis, each offer distinct advantages and are chosen based on the desired scale and specific requirements of the research.
Solid Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides like Arginyl-Methionine. In SPPS, the peptide chain is assembled step-by-step while one end is attached to an insoluble solid support, or resin. A key benefit of this approach is the ability to use excess reagents to drive reactions to completion, with simplified purification of the growing peptide chain by simple filtration and washing. peptide.com
The synthesis of Arginyl-Methionine via SPPS begins with the attachment of the C-terminal amino acid, Methionine, to the resin. The protective group on the alpha-amino group of the resin-bound Methionine is then removed. Following this, a protected Arginine is activated and coupled to the Methionine. This cycle of deprotection and coupling is repeated as needed. Finally, the completed Arginyl-Methionine dipeptide is cleaved from the resin, and all remaining protecting groups are removed. The 9-fluorenylmethoxycarbonyl (Fmoc) SPPS technology is central to modern peptide production. researchgate.net
The incorporation of Arginine and Methionine into a peptide sequence presents specific challenges that require optimized strategies.
For Arginine, the primary difficulty lies in protecting its highly basic guanidinium (B1211019) side chain to prevent unwanted side reactions. mdpi.compeptide.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a popular choice for protecting the guanidinium moiety. mdpi.comrsc.org The selection of coupling reagents is also critical for efficient and clean bond formation. The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been shown to allow for the use of side-chain free arginine in some cases, which can improve the atom economy of the synthesis. rsc.org
Methionine is susceptible to oxidation of its thioether side chain, especially during the acidic conditions used in some SPPS protocols. peptide.compeptide.com To prevent this, antioxidants can be added during the cleavage step. peptide.com Alternatively, using methionine sulfoxide (B87167) derivatives during synthesis, which are later reduced back to methionine, is another strategy. peptide.com Optimized cleavage cocktails, such as those containing TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S-triisopropylsilane (TIS) with triphenyl phosphine, have been developed to minimize side reactions for peptides containing methionine and other sensitive residues like cysteine. acs.org
Research into new protecting groups aims to enhance the efficiency and sustainability of SPPS. For Arginine, while Pbf is widely used, other groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been reported to be more labile. mdpi.comchempep.com The nitro (NO2) group has also been revisited as a protecting group for arginine, as it can prevent the formation of δ-lactam, a significant side reaction. mdpi.comresearchgate.net For the Nα-amino group, the Fmoc group is standard, but research continues on alternatives that may offer advantages in specific synthetic situations. nih.gov
Solution Phase Peptide Synthesis Techniques
Solution-phase peptide synthesis is a classical method that remains valuable, especially for the large-scale production of shorter peptides like Arginyl-Methionine. ijmpronline.com In this approach, the peptide is synthesized in a homogeneous reaction mixture, and the intermediate products are purified after each step. ijmpronline.comed.gov
The synthesis of Arg-Met in solution would involve coupling a protected Arginine derivative with a protected Methionine derivative. ijmpronline.com The choice of protecting groups is crucial to allow for selective removal at each stage. While this method allows for thorough purification and characterization of intermediates, it is generally more time-consuming and labor-intensive than SPPS. ijmpronline.comed.gov Recent advancements have utilized microwave irradiation in combination with condensing agents like titanium tetrachloride to accelerate solution-phase dipeptide synthesis. mdpi.comnih.gov
Analytical and Spectroscopic Techniques for Characterization and Quantification
After synthesis, it is essential to verify the identity and purity of the Arginyl-Methionine. This is achieved through a combination of analytical and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Dipeptide Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial tool for both the purification and analysis of dipeptides. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mdpi.comshodex.com
In RP-HPLC, the dipeptide is separated on a column with a nonpolar stationary phase, such as C18. mdpi.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the sample from the column. mdpi.com A gradient is often employed where the concentration of the organic solvent is gradually increased, causing compounds to elute based on their hydrophobicity. mdpi.com The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), can improve peak shape. mdpi.com Detection is commonly performed using a UV detector at a wavelength where the peptide bond absorbs light, typically around 214-220 nm. mdpi.com The retention time and peak area can be used for identification and quantification, respectively. mdpi.com
For complex samples, multi-dimensional HPLC systems can be employed for enhanced separation. jst.go.jp Pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used to improve the detection sensitivity of dipeptides. jst.go.jp
| Parameter | Typical Condition | Purpose |
| Column | C18 (Reversed-Phase) | Provides a nonpolar stationary phase for separation based on hydrophobicity. mdpi.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | The aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. mdpi.com |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | The organic solvent used to elute the peptide from the column. mdpi.com |
| Elution Mode | Gradient | The concentration of Mobile Phase B is gradually increased to elute compounds of increasing hydrophobicity. mdpi.com |
| Detection | UV spectrophotometry at 214-220 nm | Detects the peptide bonds within the dipeptide for identification and quantification. mdpi.com |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry stands as a cornerstone technique for the identification and quantification of Arginyl-Methionine. This powerful analytical tool measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise determination of molecular weight and structural information. High-resolution mass spectrometry instruments can measure peptide masses with high accuracy, often in the parts per million range, and with exceptional sensitivity, reaching attomolar levels. acs.org
In a typical workflow, the dipeptide would be ionized, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and then introduced into the mass analyzer. The resulting mass spectrum would show a peak corresponding to the molecular ion of Arginyl-Methionine. For quantification, stable isotope-labeled internal standards of Arginyl-Methionine can be used. This involves adding a known amount of the labeled dipeptide to the sample, which can be distinguished from the endogenous dipeptide by its different mass. The ratio of the signal intensities of the native and labeled dipeptide allows for accurate quantification.
Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this approach, the molecular ion of Arginyl-Methionine is selected and fragmented, producing a characteristic pattern of fragment ions that corresponds to the cleavage of the peptide bond and other specific bonds within the arginine and methionine residues. This fragmentation pattern serves as a fingerprint for the dipeptide, confirming its identity. Database search algorithms can be employed to match the experimental MS/MS spectra with theoretical fragmentation patterns of Arginyl-Methionine. acs.orgwiley-vch.de
Challenges in mass spectrometric analysis include potential modifications to the amino acid residues, such as the oxidation of methionine, which can complicate data interpretation. acs.org However, modern mass spectrometry techniques and data analysis software are well-equipped to handle these complexities, making MS an indispensable tool for Arginyl-Methionine research. acs.orgwiley-vch.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules like Arginyl-Methionine in solution. fmp-berlin.infocore.ac.uk NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. fmp-berlin.infocore.ac.ukacs.org
The process of NMR-based structure determination involves several key steps:
Sample Preparation: A purified and stable sample of Arginyl-Methionine is required, often at concentrations higher than 1mM. uzh.ch
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. uzh.ch A 1D ¹H NMR spectrum provides initial information about the different types of protons present in the molecule. fmp-berlin.info
Resonance Assignment: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond connectivities between protons within each amino acid residue. core.ac.ukuzh.ch The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial as it reveals through-space proximities between protons, providing information about the 3D arrangement of the atoms. uzh.ch
Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for computational algorithms to calculate a family of structures consistent with the experimental data. uzh.ch
Structure Refinement and Validation: The calculated structures are refined and their quality is assessed to ensure they accurately represent the solution structure of Arginyl-Methionine. uzh.ch
While NMR is a highly informative technique, it is less sensitive than mass spectrometry and requires a larger amount of sample material. fmp-berlin.info However, its ability to provide detailed atomic-level structural information in a solution state makes it an invaluable tool for understanding the conformational properties of Arginyl-Methionine. fmp-berlin.infoacs.org
Enzymatic Assays for Component Amino Acids
Enzymatic assays offer a specific and often sensitive method for quantifying the individual amino acid components of Arginyl-Methionine, namely arginine and methionine, following hydrolysis of the dipeptide. These assays rely on the high specificity of enzymes to catalyze reactions involving their target amino acid.
For the quantification of L-arginine , one approach involves the use of arginase, which catalyzes the hydrolysis of arginine to ornithine and urea (B33335). The amount of urea produced can then be measured using a subsequent enzymatic reaction catalyzed by urease, which breaks down urea into ammonia (B1221849) and carbon dioxide. The ammonia can be quantified, for example, using glutamate (B1630785) dehydrogenase. jst.go.jp Another method couples arginine deiminase with an L-citrulline assay. jst.go.jp
For the quantification of L-methionine , an enzymatic assay can be developed by coupling a pyrophosphate (PPi) detection system to adenosylmethionine synthetase. jst.go.jp This enzyme uses ATP and L-methionine to produce S-adenosylmethionine and PPi, and the amount of PPi produced is directly proportional to the initial amount of methionine. jst.go.jp Other enzymatic assays for methionine may utilize L-methionine γ-lyase. sigmaaldrich.com
These enzymatic assays are generally characterized by high selectivity for the target amino acid, which minimizes interference from other components in the sample. jst.go.jp However, it is important to consider potential interferences from substances that may be present in biological samples, such as urea and ammonia. jst.go.jp The development of coupled enzyme assays, where the product of one reaction is the substrate for the next, can enhance the sensitivity and specificity of the measurement. rsc.org
| Component Amino Acid | Enzymatic Assay Principle | Key Enzymes | Reference |
| L-Arginine | Hydrolysis to ornithine and urea, followed by urea detection. | Arginase, Urease, Glutamate Dehydrogenase | jst.go.jp |
| L-Arginine | Conversion to citrulline, coupled to a citrulline assay. | Arginine Deiminase | jst.go.jp |
| L-Methionine | Production of pyrophosphate (PPi) from ATP and methionine. | Adenosylmethionine Synthetase | jst.go.jp |
| L-Methionine | Enzymatic degradation. | L-Methionine γ-lyase | sigmaaldrich.com |
Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Studies
To investigate the biological effects and underlying mechanisms of Arginyl-Methionine, researchers utilize various in vitro and ex vivo model systems. These models provide controlled environments to study the dipeptide's impact on cellular processes.
Cell Culture Models for Investigating Dipeptide Effects
Cell culture models are indispensable for studying the effects of Arginyl-Methionine at the cellular level. By growing specific cell types in a controlled laboratory setting, researchers can directly expose them to the dipeptide and observe the resulting changes in cell behavior and molecular pathways. For instance, studies have used cell culture to examine the effects of the constituent amino acids, arginine and methionine, on processes like cell proliferation, protein synthesis, and signaling pathways. researchgate.netplos.org These models allow for the precise manipulation of experimental conditions, such as nutrient availability, which is crucial for understanding the dipeptide's role in cellular metabolism. nih.govnih.govmdpi.com
Amino acid deprivation studies are a key experimental approach to understanding how cells respond to nutrient stress and how dipeptides like Arginyl-Methionine might be utilized. In these studies, cells are cultured in a medium lacking one or more specific amino acids, such as arginine or methionine. mdpi.comresearchgate.net This mimics conditions of nutrient scarcity and triggers a cellular stress response.
Research has shown that depriving cells of essential amino acids like arginine and methionine can significantly impact cell viability, proliferation, and activate specific signaling pathways. researchgate.netmdpi.comresearchgate.net For example, the deprivation of arginine, glutamine, methionine, or lysine (B10760008) can activate the GCN2/ATF4 pathway, which is part of the integrated stress response. researchgate.net These studies often reveal that the withdrawal of amino acids leads to a rapid depletion of intracellular pools of those amino acids. biorxiv.org By supplementing the deprivation medium with Arginyl-Methionine, researchers can investigate whether the dipeptide can be taken up by the cells and hydrolyzed to release its constituent amino acids, thereby rescuing the cells from the effects of starvation. Such experiments can elucidate the cellular machinery involved in dipeptide transport and metabolism.
To delve into the molecular mechanisms by which Arginyl-Methionine exerts its effects, researchers employ targeted gene expression analysis. This involves measuring the changes in the expression levels of specific genes in response to treatment with the dipeptide. A common and precise method for this is quantitative reverse transcription polymerase chain reaction (RT-qPCR). bioscientifica.comoup.com
Organotypic Slice Cultures and Isolated Tissue Explants
Methodological approaches using organotypic slice cultures and isolated tissue explants provide a valuable intermediate between in-vitro cell culture and in-vivo animal models. These techniques maintain the complex three-dimensional architecture and cellular heterogeneity of the original tissue, allowing for the study of cellular interactions in a physiologically relevant context. researchgate.net Organotypic cultures, particularly of nervous tissue, preserve much of the synaptic circuitry, physiology, and neurotransmitter receptor distribution of the intact tissue. researchgate.net The viability and function of these slice cultures and explants are dependent on a carefully formulated culture medium, which typically includes a range of essential amino acids, such as L-Arginine and L-Methionine, to support cellular health and activity. nih.govnih.gov
Recent research has utilized isolated tissue explants to investigate the specific roles of arginine and methionine supplementation under conditions of metabolic stress. In one study, subcutaneous adipose tissue (SAT) explants from dairy cows were challenged with hydrogen peroxide (H₂O₂) to induce oxidative stress. nih.gov Supplementation with arginine alone or in combination with methionine was found to partially alleviate the negative effects of the H₂O₂ challenge. Specifically, arginine supplementation restored the abundance of key proteins involved in insulin (B600854) and amino acid signaling pathways. nih.gov
Another study used a similar adipose tissue explant model to examine the effects of arginine and methionine supply during a challenge with ceramides, which are known to be involved in metabolic stress. nih.govmdpi.com Key findings from this research include:
Ceramide stimulation alone downregulated the abundance of phosphorylated protein kinase B (p-AKT) and phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR). mdpi.com
Compared to the control group under ceramide challenge, supplementation with increased methionine or arginine led to greater activation of mTOR and AKT, with the response being more pronounced with arginine. mdpi.com
The protein abundance of Glutathione (B108866) S-transferase Mu 1 (GSTM1), an enzyme involved in detoxification, was greatest in response to increased methionine supply during the ceramide challenge. mdpi.com
Increased supply of either methionine or arginine attenuated the downregulation of branched-chain alpha-ketoacid dehydrogenase kinase (BCKDK) that was induced by ceramide. mdpi.com
These studies demonstrate that isolated tissue explants are a powerful tool for dissecting the molecular impact of specific amino acids like arginine and methionine on tissue function and stress-response pathways.
| Experimental Model | Stress Inducer | Supplement | Key Findings | Reference |
|---|---|---|---|---|
| Bovine Subcutaneous Adipose Tissue Explants | Hydrogen Peroxide (H₂O₂) | Arginine, Arginine + Methionine | Partially alleviated H₂O₂-induced negative effects; Arginine restored abundance of insulin and amino acid signaling proteins. | nih.gov |
| Bovine Subcutaneous Adipose Tissue Explants | Ceramide (N-Acetyl-d-sphingosine) | Arginine, Methionine | Attenuated ceramide-induced downregulation of p-AKT and p-mTOR activation; Arginine had a more pronounced effect. | mdpi.com |
| Bovine Subcutaneous Adipose Tissue Explants | Ceramide (N-Acetyl-d-sphingosine) | Methionine | Led to the greatest protein abundance of Glutathione S-transferase Mu 1 (GSTM1). | mdpi.com |
Computational and Bioinformatics Approaches
Molecular Dynamics Simulations of Dipeptide-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules, providing a dynamic view of biomolecular interactions. frontiersin.org In the context of Arginyl-Methionine research, MD simulations offer atomic-level insights into how this dipeptide, or peptides containing these residues, interact with proteins. This approach can characterize binding stability, conformational changes upon binding, and the specific forces that govern the interaction. nih.govfrontiersin.org
A key area of application is in understanding enzyme-substrate or enzyme-inhibitor interactions. For instance, MD simulations have been employed to study Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM), a methionine derivative, to arginine residues on substrate proteins. atlantis-press.comatlantis-press.com These simulations can explore how inhibitors bind to the PRMT1 pocket and can be used to calculate the binding free energy of these interactions using methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA). atlantis-press.commdpi.com
MD simulations can also elucidate the precise nature of the interactions between amino acid residues and a protein surface. Studies have shown that arginine residues have a high propensity to form hydrogen bonds with protein surfaces. frontiersin.org Simulations can track the distance and orientation of the dipeptide relative to the protein, identifying critical binding sites and revealing the mechanism of binding. nih.govfrontiersin.org By analyzing simulation trajectories, researchers can identify stable, low-energy conformational states of the peptide-protein complex, which are crucial for understanding the interaction's specificity and strength. frontiersin.org
| Application Area | Specific Technique/Analysis | Research Finding/Insight | Reference |
|---|---|---|---|
| Enzyme-Inhibitor Binding | MD Simulation of Ligand in Binding Pocket | Reveals the binding mode and stability of inhibitors for enzymes like Protein Arginine Methyltransferase (PRMT). | atlantis-press.comatlantis-press.com |
| Binding Affinity Calculation | MM/PBSA Calculations | Quantifies the binding free energy between a dipeptide/inhibitor and its target protein. | mdpi.com |
| Conformational Analysis | Clustering Analysis of Trajectories | Identifies dominant low-energy conformational states of the peptide-protein complex. | frontiersin.orgfrontiersin.org |
| Interaction Mechanism | Analysis of Intermolecular Forces | Highlights specific interactions, such as hydrogen bonds formed by arginine residues with the protein. | frontiersin.org |
In Silico Pathway Analysis and Network Modeling
In silico pathway analysis and network modeling are essential bioinformatics approaches for understanding the broader biological context of Arginyl-Methionine. These methods use computational tools to analyze genomic and proteomic data, reconstructing metabolic pathways and visualizing complex interaction networks. frontiersin.orgrsc.org
In silico genome analysis allows researchers to predict metabolic capabilities based on the presence or absence of genes encoding specific enzymes. For example, such analyses have been used to investigate amino acid metabolism in bacteria like Francisella tularensis. frontiersin.org By examining the genome, researchers can identify genes involved in arginine and methionine catabolism and the subsequent biosynthesis of polyamines, revealing potential metabolic dependencies and pathway disparities among different strains. frontiersin.org This approach can also be applied to study arginine catabolism as a source of nitric oxide or polyamines in various cell types. nih.gov
Network modeling provides a systems-level view of interactions. This includes:
Protein-Protein Interaction (PPI) Networks: These networks are constructed to visualize the complex interplay between different proteins. rsc.org Analysis of PPI networks has shown that dipeptide compositions are a significant feature that correlates with the ability of proteins to interact. nih.gov
Compound-Target Networks: These networks illustrate the interactions between small molecules, like dipeptides, and their potential protein targets. mdpi.com Software such as Cytoscape is used to build and analyze these networks, helping to identify key targets and biological processes associated with the compounds of interest. rsc.orgmdpi.com
Sequence Similarity Networks: This method clusters proteins based on sequence homology to predict function. It has been used to group putative dipeptide epimerases, enzymes that act on dipeptides, to guide the experimental discovery of their specificities. researchgate.netpnas.org
Together, these computational approaches allow for the prediction of Arginyl-Methionine's metabolic fate, its potential protein targets, and its role within larger biological networks, thereby guiding further experimental validation.
| Approach | Description | Specific Application Example | Reference |
|---|---|---|---|
| In Silico Pathway Analysis | Reconstruction and analysis of metabolic pathways from genomic data. | Predicting arginine and methionine catabolic pathways and polyamine biosynthesis in bacteria. | frontiersin.org |
| Protein-Protein Interaction (PPI) Network Modeling | Visualizing and analyzing the interactions among a set of proteins. | Demonstrating that dipeptide composition is a key property correlating with protein interactions. | nih.gov |
| Dipeptide-Target Network Modeling | Constructing networks to link dipeptides to their predicted protein targets and associated biological functions. | Used to explore the potential therapeutic applications of cyclic dipeptides by identifying key protein targets. | rsc.orgmdpi.com |
| Sequence Similarity Networks | Clustering large numbers of protein sequences to infer function based on homology. | Classifying and predicting the substrate specificity of dipeptide epimerases. | researchgate.netpnas.org |
Future Directions and Emerging Research Avenues
Exploration of Arginyl-Methionine as a Signaling Molecule
The individual amino acid constituents of Arginyl-Methionine, arginine and methionine, are known to be involved in critical cellular signaling pathways. Arginine is a precursor for nitric oxide (NO), a key signaling molecule, and is sensed both in the cytosol and the lysosomal lumen to activate the mTORC1 pathway, a central regulator of cell growth and metabolism. pnas.orgmdpi.com Methionine, through its metabolite S-adenosylmethionine (SAM), is a crucial methyl donor and plays a role in regulating the mTOR pathway and other anabolic processes. nih.govmolbiolcell.orgwikipedia.org
Given the signaling roles of its constituent amino acids, there is a strong rationale to investigate Arginine-Methionine itself as a potential signaling molecule. Future research could explore whether this dipeptide can directly activate or modulate signaling cascades. For instance, studies could examine its influence on the mTOR pathway, either independently or in synergy with its constituent amino acids. nih.govnih.gov Research in bovine mammary epithelial cells has already shown that enhanced supply of either methionine or arginine can alter mTOR signaling proteins. nih.gov It would be valuable to investigate if the dipeptide has unique or more potent effects.
Investigating Specific Receptor or Transporter Interactions
A critical step in understanding the biological function of Arginyl-Methionine is to identify its specific receptors or transporters. The uptake and effects of di- and tripeptides are often mediated by specific transporters, such as the peptide transporter 1 (PepT1) and peptide transporter 2 (PepT2). nih.gov Research on other dipeptides, like Arginyl-Arginine (Arg-Arg), has shown that they can be absorbed by cells and influence cellular processes like protein synthesis, sometimes by upregulating the expression of peptide transporters. nih.gov
Future investigations should focus on whether Arginyl-Methionine interacts with known peptide transporters or if it has its own specific receptor. Studies using techniques like radiolabeled ligand binding assays and transport assays in cell lines expressing different transporters could elucidate these interactions. uzh.ch Furthermore, the interaction between methionine and aromatic residues has been shown to be a significant motif in protein structure and molecular recognition. researchgate.netnih.gov It would be intriguing to explore if the methionine residue in Arginyl-Methionine facilitates unique interactions with receptor binding pockets. Research on an odorant receptor has shown that a methionine residue is a critical determinant of ligand selectivity for arginine. researchgate.net This suggests a potential for specific interactions between the arginine and methionine components of the dipeptide and a receptor.
Novel Synthetic Strategies for Arginyl-Methionine Derivatives
The synthesis of Arginyl-Methionine and its derivatives is crucial for detailed functional studies. While standard peptide synthesis methods can be employed, the development of novel and efficient synthetic strategies is an important research avenue. peptide.com Challenges in peptide synthesis can include side reactions and the need for protecting groups, especially for reactive side chains like that of arginine. peptide.com
Recent advancements in "green chemistry" offer promising alternatives for synthesizing amino acid derivatives with high purity and yield, avoiding hazardous solvents. nih.gov For instance, the use of green ethers like 2-methyltetrahydrofuran (B130290) (Me-THF) has been successful in the enantiomerically pure preparation of benzyl (B1604629) esters of methionine and arginine. nih.gov
Furthermore, the creation of Arginyl-Methionine derivatives could be a valuable tool for structure-activity relationship (SAR) studies. By modifying the arginine or methionine residues, researchers can probe the specific structural features required for biological activity. For example, N-terminal modification of peptides has been explored to create derivatives with altered properties. nih.gov
Application of Multi-Omics Approaches to Elucidate Dipeptide Function
To gain a comprehensive understanding of the functional roles of Arginyl-Methionine, the application of multi-omics approaches is indispensable. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a systems-level view of the molecular changes induced by the dipeptide. biorxiv.orgbiorxiv.orgresearchgate.net
For example, a multi-omics study on histidyl dipeptides in the heart revealed extensive changes in microRNAs, proteins, and metabolites related to cardiac metabolism and contraction. biorxiv.orgbiorxiv.orgahajournals.org A similar approach for Arginyl-Methionine could identify the metabolic pathways, gene regulatory networks, and protein expression profiles it influences. This could involve treating cells or organisms with Arginyl-Methionine and then analyzing the resulting changes across different omics layers. Integrating these datasets can provide a holistic picture of the dipeptide's impact on cellular function. biorxiv.org
Comparative Studies Across Biological Systems
Investigating the effects and metabolism of Arginyl-Methionine across different biological systems can provide valuable insights into its conserved and species-specific functions. Comparative studies in various organisms, from microorganisms to mammals, can reveal the evolutionary trajectory of its biological roles.
For instance, comparative studies on the amino acid composition of different marine invertebrates have highlighted variations in the levels of essential amino acids like arginine and methionine, suggesting different dietary requirements and metabolic handling. ices.dk Similarly, research on the effects of methionine and arginine supplementation in poultry has demonstrated their importance for intestinal and bone health. mdpi.comnih.gov Studying the effects of the dipeptide Arginyl-Methionine in these and other model organisms could uncover novel physiological functions. For example, in vitro studies have shown that both L-methionine and L-arginine can inhibit the growth of the fungus Botrytis cinerea. mdpi.com It would be interesting to see if the dipeptide exhibits similar or enhanced antifungal properties.
Comparative studies could also extend to different cell types and tissues within an organism. The response to Arginyl-Methionine may vary significantly between, for example, neuronal cells, muscle cells, and immune cells, reflecting specialized metabolic needs and signaling pathways.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Arginyl-Methionine in laboratory settings?
- Methodological Answer :
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Ensure proper coupling of L-arginine and L-methionine residues, monitoring reaction efficiency via ninhydrin tests or HPLC .
- Characterization : Employ LC-MS for molecular weight confirmation, NMR (¹H/¹³C) for structural elucidation, and FTIR to verify peptide bonds. Purity assessment via reverse-phase HPLC (≥95% purity threshold) is critical .
- Safety : Follow glove and lab coat protocols (ASTM D6978-05 standards) to mitigate skin/eye exposure risks, as outlined in chemical safety guidelines .
Q. How should researchers design a robust protocol for assessing Arginyl-Methionine stability under physiological conditions?
- Methodological Answer :
- Experimental Design : Simulate physiological pH (e.g., 7.4 PBS buffer) and temperature (37°C). Use accelerated stability testing with LC-MS to track degradation products over time .
- Data Validation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include triplicate runs and statistical analysis (ANOVA) to confirm reproducibility .
Advanced Research Questions
Q. How can contradictions in Arginyl-Methionine’s bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Root-Cause Analysis : Compare experimental variables (e.g., cell lines, assay conditions) using meta-analysis frameworks. For example, discrepancies in IC₅₀ values may arise from differences in serum concentration or incubation time .
- Validation : Replicate conflicting studies under standardized conditions (e.g., ATCC cell lines, controlled CO₂ levels) and apply Bland-Altman plots to assess inter-study variability .
Q. What advanced techniques optimize the detection of Arginyl-Methionine in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to reduce matrix interference .
- Detection : Implement tandem mass spectrometry (HRMS/MS) with isotopically labeled internal standards (e.g., ¹³C-methionine) for quantification. Optimize collision energy to minimize fragmentation .
Q. How should researchers integrate computational modeling with experimental data to predict Arginyl-Methionine’s binding affinity?
- Methodological Answer :
- In Silico Workflow :
Perform molecular docking (AutoDock Vina) using PDB structures of target receptors.
Validate predictions via surface plasmon resonance (SPR) or ITC to measure binding constants (KD).
Cross-validate with MD simulations (GROMACS) to assess dynamic interactions .
Data Management and Reproducibility
Q. What strategies ensure reproducibility of Arginyl-Methionine studies when sharing datasets?
- Methodological Answer :
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw LC-MS/MS spectra, NMR FIDs, and metadata (e.g., solvent batch, instrument calibration logs) in repositories like Zenodo .
- Code Sharing : Provide scripts for data processing (e.g., Python-based deconvolution algorithms) on GitHub, with version control .
Q. How can researchers mitigate bias in Arginyl-Methotoxicity studies involving animal models?
- Methodological Answer :
- Blinding : Randomize treatment groups and assign coding to samples to prevent observer bias .
- Ethical Compliance : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including power analysis to justify sample sizes .
Literature and Citation Practices
Q. What frameworks assist in formulating hypothesis-driven research questions for Arginyl-Methionine studies?
- Methodological Answer :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. For example:
- Novelty : "Does Arginyl-Methionine modulate autophagy pathways in a mTORC1-independent manner?"
- Feasibility : Assess resource availability (e.g., CRISPR-edited cell lines) during proposal drafting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
